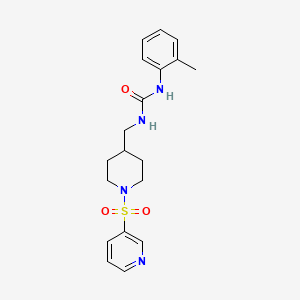
4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Pharmacological Properties
Research on derivatives of piperidine, including compounds similar to "4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one", has been focused on exploring their synthesis methods and pharmacological properties. These compounds, such as trihexyphenidyl, biperiden, and raloxifene, are synthesized for various pharmacological applications, demonstrating the chemical versatility and potential medicinal value of such derivatives (Vardanyan, 2018).
Material Science and Catalysis
In material science, compounds with piperidine structures have been studied for their ability to act as active Lewis pairs in reactions, such as C–H bond activation, demonstrating their potential in catalysis and material synthesis (Uhl et al., 2016).
NMDA-Receptor Affinity
The NMDA-receptor affinity of ring and side chain homologous dexoxadrol derivatives has been explored, indicating the potential of piperidine derivatives in developing treatments for conditions mediated by NMDA receptors (Aepkers & Wünsch, 2004).
Anion Exchange Membranes
Poly(arylene piperidinium) hydroxide ion exchange membranes have been synthesized for use in alkaline fuel cells, showcasing the application of piperidine derivatives in energy technology. These membranes exhibit excellent alkaline stability and conductivity, important for efficient fuel cell operation (Olsson et al., 2018).
Conformational and Biological Investigations
The design and synthesis of N-acyl derivatives of piperidin-4-ones have been conducted, with studies on their conformation and biological activities, including antibacterial and antioxidant effects. This research highlights the potential of such compounds in developing new pharmaceuticals (Mohanraj & Ponnuswamy, 2017).
特性
IUPAC Name |
4-(2,3-dimethylphenoxy)-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-8-6-9-16(15(14)2)20-13-7-10-17(19)18-11-4-3-5-12-18/h6,8-9H,3-5,7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGIBHFGCRLOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

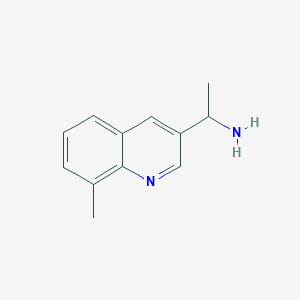
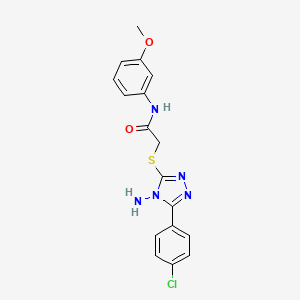
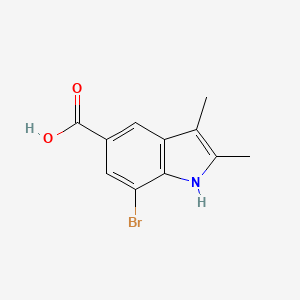

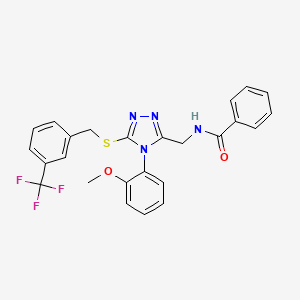
![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)
![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)
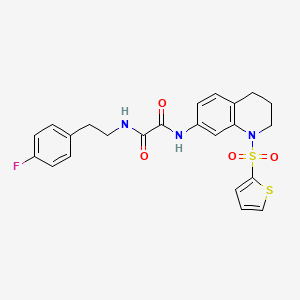
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)
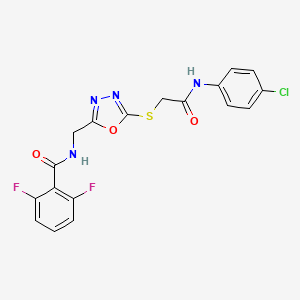
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2695171.png)
